molecular formula C7H14N2O B11923136 Azepane-2-carboxamide

Azepane-2-carboxamide

Katalognummer: B11923136
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: IAVUPBUMOXMJKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azepane-2-carboxamide is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. It is a derivative of azepane, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has gained attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azepane-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of keto carboxylic acids with primary amines and isocyanides under ultrasound irradiation . This one-pot reaction is efficient and environmentally friendly, offering good yields and minimal waste production.

Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This approach allows for the selective preparation of trifluoromethyl-substituted azepane-2-carboxamides and their phosphorous analogues.

Industrial Production Methods

Industrial production of this compound typically involves scalable one-pot reactions that minimize the number of steps and maximize yield. The use of ultrasound-assisted synthesis and Cu(I)-catalyzed reactions are particularly attractive for industrial applications due to their efficiency and environmental benefits.

Analyse Chemischer Reaktionen

Types of Reactions

Azepane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrogenated forms, and various substituted azepane-2-carboxamides, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Azepane-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Other derivatives may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azepines: These compounds have a similar seven-membered ring structure but differ in their functional groups and substitution patterns.

    Benzodiazepines: These compounds contain a fused benzene ring and exhibit different pharmacological properties.

    Oxazepines: These compounds have an oxygen atom in the ring and show distinct chemical reactivity and biological activity.

Uniqueness

Azepane-2-carboxamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising therapeutic potential, making it a valuable compound in medicinal chemistry and drug development.

Eigenschaften

Molekularformel

C7H14N2O

Molekulargewicht

142.20 g/mol

IUPAC-Name

azepane-2-carboxamide

InChI

InChI=1S/C7H14N2O/c8-7(10)6-4-2-1-3-5-9-6/h6,9H,1-5H2,(H2,8,10)

InChI-Schlüssel

IAVUPBUMOXMJKJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(NCC1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.